Stearic Acid-d35 is the deuterated isotopologue of stearic acid (C18:0), a common saturated fatty acid. Its primary procurement value lies in its function as a high-purity internal standard for quantitative mass spectrometry (MS) and as a tracer for metabolic research. [REFS-1, REFS-4] With a molecular weight of approximately 319.7, its 35 deuterium atoms provide a significant mass shift from the unlabeled native compound, which is essential for accurate analytical measurements in complex biological and industrial matrices. High isotopic enrichment (typically ≥98 atom % D) is a critical quality attribute for this material, ensuring minimal interference and maximum analytical precision. [1]
Substituting Stearic Acid-d35 with unlabeled stearic acid is unviable for its primary applications. In mass spectrometry-based quantification, an internal standard must be chemically analogous but mass-distinguishable from the analyte. [1] Unlabeled stearic acid is mass-identical to the endogenous analyte, making it impossible to differentiate the known amount of added standard from the unknown amount in the sample, leading to complete failure of the quantitative method. For metabolic tracing studies, the deuterium label is the very feature that allows researchers to track the fate of exogenously supplied stearic acid against the large background of the endogenous pool. [2] Using a non-deuterated version would render the tracer experiment invalid.
Stearic Acid-d35 is considered a superior internal standard for MS-based quantification compared to structural analogs like Heptadecanoic Acid (C17:0) because it co-elutes and ionizes almost identically to the target analyte, providing more accurate correction for matrix effects. [1] The significant mass difference (+35 amu) ensures the signal for the internal standard is clearly resolved from the natural isotopic distribution of unlabeled stearic acid, a requirement for precise quantification. [2] A mass difference of at least 3 amu is recommended to avoid this overlap; Stearic Acid-d35 far exceeds this heuristic, ensuring baseline separation of signals.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Separation |
| Target Compound Data | M+35 relative to analyte (e.g., m/z ~318 for [M-H]⁻) |
| Comparator Or Baseline | Unlabeled Stearic Acid (M, e.g., m/z ~283 for [M-H]⁻); Heptadecanoic Acid (M-14, e.g., m/z ~269 for [M-H]⁻) |
| Quantified Difference | Clear mass separation of +35 amu vs. 0 amu for unlabeled analog, preventing signal overlap. |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of fatty acids in biological matrices. |
This mass separation is non-negotiable for achieving accurate, reproducible quantification and is the primary reason for procuring an isotopically labeled standard over other analogs.
For use as an internal standard, high isotopic enrichment (e.g., >98 atom % D) is a critical procurement specification. Lower isotopic purity results in a higher proportion of unlabeled (M+0) or partially labeled molecules within the standard material. This unlabeled fraction contributes to the analyte's signal, creating a positive bias and artificially inflating the calculated concentration of the target analyte. Accurate conversion of measured MS signal ratios to true molar ratios requires precise knowledge of the isotopic enrichment of the standard. [1]
| Evidence Dimension | Isotopic Purity Specification |
| Target Compound Data | >98-99% deuterated forms |
| Comparator Or Baseline | A hypothetical standard with lower isotopic purity (e.g., 90%) |
| Quantified Difference | A >98% pure standard minimizes the M+0 interference, which could otherwise lead to significant quantification errors, especially at low analyte concentrations. |
| Conditions | Isotope dilution mass spectrometry for absolute quantification. |
Procuring a standard with certified high isotopic purity is essential for method validation, inter-laboratory reproducibility, and generating reliable quantitative data.
In metabolic studies, deuterated fatty acids like Stearic Acid-d35 act as tracers to differentiate an administered dose from the body's endogenous pool. This allows for the direct measurement of absorption, desaturation, and incorporation into complex lipids. [1] For example, studies have used stable-isotope-tracer methods to show that the desaturation of stearic acid (18:0) to oleic acid (18:1) is 2.4 times higher than that of palmitic acid (16:0) to palmitoleic acid (16:1) in humans. [2] Such direct comparative measurements are impossible without a labeled tracer that can be distinguished from the native fatty acid pool.
| Evidence Dimension | Metabolic Tracing Capability |
| Target Compound Data | Mass-distinguishable tracer allows for flux analysis and pathway tracking. |
| Comparator Or Baseline | Unlabeled Stearic Acid, which is indistinguishable from the endogenous pool. |
| Quantified Difference | Enables quantitative metabolic studies (e.g., measuring a 2.4x higher desaturation rate vs. palmitic acid) that are otherwise not feasible. |
| Conditions | In vivo or in vitro metabolic studies tracking fatty acid pathways. |
For any research involving fatty acid kinetics, uptake, or metabolism, procuring the deuterated form is the only way to obtain valid, quantitative results.
For the absolute quantification of stearic acid in complex biological matrices like plasma, serum, or tissue extracts. Stearic Acid-d35 is added at a known concentration at the beginning of sample preparation to correct for extraction inefficiency and instrument variability, enabling high-precision measurements essential for biomarker discovery and clinical diagnostics.
To investigate the pathways of dietary fatty acids in vivo. By administering Stearic Acid-d35 and subsequently analyzing its presence and the presence of its deuterated metabolites in various lipid fractions, researchers can quantitatively determine rates of absorption, oxidation, and incorporation into triglycerides and phospholipids. [1]
In pharmaceutical and contract research organizations (CROs) for developing and validating robust bioanalytical methods according to regulatory guidelines. The use of a stable isotope-labeled internal standard like Stearic Acid-d35 is considered the 'gold standard' for LC-MS assays, ensuring the highest level of accuracy and reproducibility required for pharmacokinetic studies and clinical trials.
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